molecular formula C9H10F2O2 B8032870 3,5-Difluoro-4-(propan-2-yloxy)phenol

3,5-Difluoro-4-(propan-2-yloxy)phenol

Cat. No.: B8032870
M. Wt: 188.17 g/mol
InChI Key: SJFKXPQZEZMCIU-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(propan-2-yloxy)phenol (CAS: 1881295-20-0) is a fluorinated phenolic compound with the molecular formula C₉H₁₀F₂O₂ and a molar mass of 188.17 g/mol . Its structure features two fluorine atoms at the 3- and 5-positions of the benzene ring and an isopropoxy group at the 4-position. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s fluorine atoms enhance metabolic stability and lipophilicity, while the isopropoxy group may influence solubility and intermolecular interactions .

Properties

IUPAC Name

3,5-difluoro-4-propan-2-yloxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFKXPQZEZMCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(propan-2-yloxy)phenol typically involves the reaction of 3,5-difluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:

3,5-Difluorophenol+Isopropyl bromideK2CO3,RefluxThis compound\text{3,5-Difluorophenol} + \text{Isopropyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 3,5-Difluorophenol+Isopropyl bromideK2​CO3​,Reflux​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(propan-2-yloxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium catalysts for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenolic compounds.

    Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-(propan-2-yloxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(propan-2-yloxy)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3,5-Difluoro-4-(propan-2-yloxy)phenol, highlighting differences in substituents, biological activity, and synthetic challenges:

Compound Name CAS Number Molecular Formula Key Substituents Biological/Physicochemical Properties
This compound 1881295-20-0 C₉H₁₀F₂O₂ 4-isopropoxy, 3,5-F Enhanced metabolic stability; used in SAR studies for optimizing bioactivity .
3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol 1914136-73-4 C₁₁H₁₀F₂N₂O₂ 4-oxadiazole ring, 5-isopropyl Introduction of nitrogen atoms improves hydrogen bonding but may reduce solubility compared to isopropoxy derivatives .
[3,5-Difluoro-4-(bis(2-chloroethyl)amino]phenyl)carbamoyl-l-glutamic acid N/A C₁₅H₁₇Cl₂F₂N₃O₅ 4-aniline mustard, glutamic acid linker High cytotoxicity in CPG2-expressing cells (differential >227); phenol analogs less effective as prodrugs .
5-(3,5-Difluorophenyl)-2-methoxyphenol 918629-67-1 C₁₃H₁₀F₂O₂ 4-methoxy, biphenyl backbone Methoxy group increases steric bulk, potentially reducing enzymatic activation compared to isopropoxy .
2,6-Diisopropyl phenol (Propofol) 2078-54-8 C₁₂H₁₈O 2,6-diisopropyl Ether impurities (e.g., 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid) complicate synthesis .

Key Findings from Comparative Analysis

Impact of Substituents on Biological Activity: Phenol vs. Aniline Derivatives: Nitrogen mustard prodrugs derived from aniline (e.g., [3,5-Difluoro-4-(bis(2-chloroethyl)amino]phenyl)carbamoyl-l-glutamic acid) exhibit significantly higher cytotoxicity in CPG2-expressing tumor cells compared to phenol analogs, which showed negligible activity . This suggests that replacing the hydroxyl group with an amino group enhances prodrug activation efficiency. Fluorine Substitution: The 3,5-difluoro motif in phenolic compounds enhances biological performance in structure-activity relationship (SAR) studies, likely due to electron-withdrawing effects that stabilize reactive intermediates or improve target binding .

Synthetic Challenges: Ether Impurities: The synthesis of ether-containing phenols (e.g., 2,6-diisopropyl phenol) often generates byproducts like 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid, requiring rigorous purification for pharmaceutical use . Similar challenges may apply to this compound. Oxadiazole vs. Isopropoxy: Introducing a 1,2,4-oxadiazole ring (as in CAS 1914136-73-4) adds nitrogen atoms, which could improve hydrogen bonding but reduce solubility compared to the isopropoxy group .

Solubility: Oxadiazole-containing analogs (e.g., CAS 1914136-73-4) may exhibit lower aqueous solubility due to their planar, aromatic heterocycle .

Biological Activity

3,5-Difluoro-4-(propan-2-yloxy)phenol is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of fluorine atoms and a propoxy group, suggests potential interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H12F2O2. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological receptors, which can influence its pharmacological properties.

The mechanism of action for this compound primarily involves its interaction with enzymes and receptors within biological systems. The fluorine substituents are believed to enhance the compound's stability and specificity towards molecular targets, potentially modulating various biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against a range of bacterial strains, demonstrating effective inhibition at low micromolar concentrations. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is under investigation.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases by modulating immune responses.

Anticancer Properties

Preliminary research indicates that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further exploration into its mechanisms and efficacy as a chemotherapeutic agent.

Research Findings and Case Studies

  • Antimicrobial Studies : In a recent study published in Frontiers in Chemistry, this compound was evaluated against Gram-positive and Gram-negative bacteria. The results showed an IC50 value of approximately 15 µM against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial activity .
  • Anti-inflammatory Research : A study conducted on macrophage cell lines demonstrated that treatment with this compound led to a significant decrease in TNF-alpha production, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Activity : In vitro assays reported by researchers indicated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of around 20 µM. Further mechanistic studies are needed to elucidate the specific pathways involved .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerate (IC50 ~15 µM)Significant reduction in TNF-alphaIC50 ~20 µM (MCF-7)
4-Hydroxybenzoic acidLowModerateLow
2-Methyl-4-propoxyphenolHighLowModerate

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